molecular formula C12H21NO4 B050770 1-Boc-2-methylpiperidine-4-carboxylic Acid CAS No. 193085-98-2

1-Boc-2-methylpiperidine-4-carboxylic Acid

Cat. No. B050770
M. Wt: 243.3 g/mol
InChI Key: JYCRXMSJGZWACP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored through various methods. For instance, the synthesis of (S)-1-Boc-3-hydroxypiperidine from 3-hydroxypyridine involves hydrogenation catalyzed by 5%Rh/C, chiral resolution, and reaction with (Boc)2O in the presence of triethylamine, achieving an overall yield of about 40% (Wang Junming, 2013). Another method describes an asymmetric synthesis for trans-methylpipecolic acids, leveraging Sharpless epoxidation, regioselective ring opening, and ring-closing metathesis to construct the piperidine ring (C. Alegret et al., 2007).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including 1-Boc-2-methylpiperidine-4-carboxylic Acid, is critical for their function as building blocks in organic synthesis. The presence of the Boc (tert-butyloxycarbonyl) group provides a way to protect the amine functionality during synthesis, allowing for selective reactions to occur at other sites of the molecule. The molecular structure, particularly the configuration of the methyl and carboxylic acid groups, plays a significant role in the chemical reactivity and the ability to form desired products.

Chemical Reactions and Properties

Piperidine derivatives participate in a variety of chemical reactions, highlighting their versatility in organic synthesis. For example, the catalyzed dehydrative condensation between carboxylic acids and amines demonstrates the reactivity of carboxylic acid derivatives in forming amide bonds, a fundamental reaction in peptide synthesis (Ke Wang et al., 2018).

Scientific Research Applications

Triazole-Based Scaffolds Synthesis

Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates highlights an application of using protected triazole amino acid for the preparation of peptidomimetics or biologically active compounds. A protocol was developed to give a protected version of this triazole amino acid, employing N-Boc ynamides with azides in a cycloaddition process, leading to complete regiocontrol and enabling the synthesis of triazoles active as HSP90 inhibitors (Ferrini et al., 2015).

Scaffolds for Combinatorial Chemistry

Hexahydro-2-oxo-1,4-diazocin-6-carboxylic acid, a conformationally rigid, crown-shaped scaffold, was synthesized via ring expansion of a 3-pyrrolidone-derived 1,4-diketone. This process involved N-Boc protection and was further diversified to create a cyclic tripeptoidic structure by amidation with N-Boc-β-alanine, showcasing its versatility as a scaffold in combinatorial chemistry (Penning & Christoffers, 2012).

Continuous Flow Carboxylation

A large-scale carboxylation of N-Boc-4,4-difluoropiperidine using a continuous flow process demonstrated an efficient synthesis method. This process involved N-Boc-directed α-deprotonation using s-BuLi in THF and trapping with CO2 gas, highlighting a safe and scalable preparation method for carboxylic acid to support medicinal chemistry research programs (Kestemont et al., 2021).

Lipase-Catalyzed Regioselective Lactamization

The synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid from methyl (2R)-glycidate through a key step of lipase-catalyzed regioselective lactamization of amino diester into a seven-membered lactam. This process demonstrated the efficiency of enzyme-catalyzed transformations in producing complex molecular architectures (Aurell et al., 2014).

properties

IUPAC Name

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-7-9(10(14)15)5-6-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCRXMSJGZWACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-2-methylpiperidine-4-carboxylic Acid

CAS RN

1250959-07-9
Record name rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid
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